1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde, also known as Antipyrine-4-carboxaldehyde, is a heterocyclic organic compound. Its synthesis has been reported in various studies, often involving the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) and N-phenylhydrazine, followed by subsequent oxidation [].
Research suggests that 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde may possess various biological activities, although further investigation is needed to fully understand its potential applications. Studies have explored its:
DMPPC possesses a five-membered pyrazole ring with a nitrogen atom at position 1 and a carbon atom at position 2. A phenyl group is attached to the C2 of the pyrazole. At positions 1 and 5 of the pyrazole ring, there are two methyl (CH3) groups. A carbaldehyde (CHO) group is attached at position 4 of the pyrazole ring. This structure offers a combination of aromatic and aliphatic character, potentially influencing its reactivity [].
Degradation pathways for DMPPC are also not documented in the scientific literature. However, similar pyrazole-based compounds can undergo hydrolysis (cleavage by water) or oxidation reactions depending on the specific conditions [].
Irritant